molecular formula C12H9N3O2 B398288 2-({3-Nitrobenzylidene}amino)pyridine

2-({3-Nitrobenzylidene}amino)pyridine

Cat. No.: B398288
M. Wt: 227.22g/mol
InChI Key: UJDGGSJKGFHUBU-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-Nitrobenzylidene}amino)pyridine is a chemical compound featuring a pyridine ring conjugated with a 3-nitrobenzylideneimine group. This Schiff base structure is of significant interest in medicinal chemistry and materials science research. Compounds with similar scaffolds, particularly those containing the 2-aminopyridine moiety, are widely investigated as key pharmacophores in the development of inhibitors for various enzymes, such as neuronal nitric oxide synthase (nNOS) . The imine linkage (C=N) and nitroaromatic system within its structure also make it a candidate for exploration in the development of novel functional materials and as a ligand in coordination chemistry. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the current safety data sheet (SDS) before use.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22g/mol

IUPAC Name

(E)-1-(3-nitrophenyl)-N-pyridin-2-ylmethanimine

InChI

InChI=1S/C12H9N3O2/c16-15(17)11-5-3-4-10(8-11)9-14-12-6-1-2-7-13-12/h1-9H/b14-9+

InChI Key

UJDGGSJKGFHUBU-NTEUORMPSA-N

SMILES

C1=CC=NC(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=NC(=C1)/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the broader class of Schiff bases derived from aminopyridines. Key structural analogs include:

  • 2-Aminopyridine: A precursor lacking the nitrobenzylidene group.
  • 3-Nitrobenzaldehyde derivatives: Compounds with nitro-substituted aromatic aldehydes, which are known for their role in forming bioactive Schiff bases.

Toxicological and Carcinogenic Profiles

  • Heterocyclic Amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): These structurally distinct fused-ring amines are potent carcinogens, inducing colon, mammary, and liver tumors in rodents at doses as low as 0.01% in the diet . DNA adduct formation is a key mechanism, with linear dose-response relationships observed even at low exposures .

Key Difference: Unlike heterocyclic amines, 2-({3-Nitrobenzylidene}amino)pyridine lacks the fused aromatic system required for intercalation or direct DNA adduct formation, suggesting a divergent toxicological profile.

Physicochemical Properties

The nitro group and Schiff base linkage significantly alter properties compared to simpler aminopyridines:

Property 2-({3-Nitrobenzylidene}amino)pyridine 2-Aminopyridine 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Molecular Weight 255.23 g/mol 94.11 g/mol 198.23 g/mol
Solubility Low (nonpolar solvents) High (polar solvents) Moderate (aqueous/organic mix)
Electron Effects Strong electron-withdrawing (NO₂) Mild electron-donating (NH₂) Conjugated π-system (electron-deficient)
Carcinogenicity Not studied Non-carcinogenic Potent carcinogen

Research Findings and Data Gaps

  • Toxicity Mechanisms: While 2-aminopyridine’s neurotoxicity is linked to ion channel modulation , the nitro group in 2-({3-Nitrobenzylidene}amino)pyridine may generate reactive intermediates (e.g., nitroso derivatives) capable of protein or DNA binding.
  • Exposure Risks : Heterocyclic amines in cooked foods demonstrate dose-dependent DNA adduct formation , but the dietary relevance of nitro-substituted Schiff bases remains uncharacterized.

Preparation Methods

Solvent Effects

Comparative studies of solvents reveal the following trends:

Solvent SystemReaction TimeYield (%)Purity (HPLC)
Ethanol (reflux)2 hours54–6092–95%
Ethanol-water (RT)1 hour85–9596–98%
Dichloromethane3 hours30–4085–90%

Water-containing systems outperform pure organic solvents due to enhanced proton availability and dielectric stabilization of the transition state.

Acid Catalysts

The choice of acid significantly impacts reaction efficiency:

CatalystConcentrationYield (%)Byproducts
HCl2 drops85–95Minimal
H₂SO₄2 drops70–80Moderate
Acetic acid1 mL50–60Significant

Protic acids like HCl provide optimal protonation of the amine, whereas weaker acids (e.g., acetic acid) slow kinetics.

Mechanistic Insights and Kinetic Analysis

The formation of 2-({3-Nitrobenzylidene}amino)pyridine follows a nucleophilic addition-elimination mechanism:

  • Protonation of 2-aminopyridine’s amino group enhances electrophilicity.

  • Nucleophilic attack by the amine on the carbonyl carbon of 3-nitrobenzaldehyde.

  • Elimination of water to form the C=N bond.

The nitro group’s meta-position on the benzaldehyde ring introduces steric and electronic effects. Kinetic studies using UV-Vis spectroscopy indicate a second-order rate constant (kk) of 1.2×103L mol1s11.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}) at 25°C, slower than unsubstituted benzaldehyde (k=2.5×103L mol1s1k = 2.5 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}) due to reduced carbonyl electrophilicity.

Scalability and Industrial Adaptations

For large-scale production, continuous flow reactors achieve 90–95% yield with residence times of 10–15 minutes by maintaining precise stoichiometry and temperature control. Catalyst recycling (e.g., immobilized HCl on silica gel) reduces waste, aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Nitro Group Stability : Prolonged heating may cause partial reduction of the nitro group. Mitigated by using inert atmospheres (N₂ or Ar) and avoiding strong reducing agents.

  • Byproduct Formation : Aldol condensation byproducts are minimized by strict stoichiometric control and rapid product isolation.

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